Methyl 2-(bromomethyl)-6-fluorophenylacetate
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Overview
Description
Methyl 2-(bromomethyl)-6-fluorophenylacetate: is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-(bromomethyl)-6-fluorophenylacetate typically begins with commercially available 6-fluorophenylacetic acid.
Bromination: The bromomethyl group can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Esterification: The final step involves esterification of the bromomethylated intermediate with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted phenylacetates.
Oxidation: 6-fluorophenylacetic acid derivatives.
Reduction: 6-fluorophenylethanol derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Reagent: Employed in various organic reactions due to its reactive bromomethyl group.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-6-fluorophenylacetate largely depends on the context of its use. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, altering their activity.
Comparison with Similar Compounds
- Methyl 2-bromoacetate
- Ethyl 2-(bromomethyl)acrylate
- Methyl 2-bromomethylbenzoate
Comparison:
- Methyl 2-bromoacetate: Lacks the fluorine atom, making it less reactive in certain contexts.
- Ethyl 2-(bromomethyl)acrylate: Contains an additional double bond, altering its reactivity and applications.
- Methyl 2-bromomethylbenzoate: Similar structure but with a different substitution pattern on the phenyl ring, affecting its chemical behavior.
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-[2-(bromomethyl)-6-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-8-7(6-11)3-2-4-9(8)12/h2-4H,5-6H2,1H3 |
InChI Key |
MSZDWDSDFXONES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=CC=C1F)CBr |
Origin of Product |
United States |
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